N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound features an imidazo[2,1-b][1,3]thiazole core substituted with:
- 4-fluorophenyl at position 6 (aromatic ring with electron-withdrawing fluorine).
- Methyl group at position 3 (steric and electronic modulation).
- Carboxamide linker connected to a 5-chloro-2-methoxyphenyl group (chlorine enhances lipophilicity; methoxy improves solubility).
Its design likely optimizes bioavailability and target binding through balanced electronic and steric effects.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O2S/c1-11-18(19(26)23-15-9-13(21)5-8-17(15)27-2)28-20-24-16(10-25(11)20)12-3-6-14(22)7-4-12/h3-10H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACNRROAFJFDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Effects
Table 1: Key Structural and Molecular Comparisons
*Estimated based on structural similarity to G677-0103.
Key Observations:
- Position 6 Substitutions: The target’s 4-fluorophenyl group (vs.
- Carboxamide Substituents : The 5-chloro-2-methoxyphenyl group in the target compound combines a halogen (chlorine) for lipophilicity and a methoxy group for solubility—a balance absent in trifluoromethyl-substituted analogs (e.g., G677-0104/0124), which prioritize metabolic stability .
Pharmacological Implications
- Receptor Specificity : CITCO’s oxime substituent enables CAR activation , whereas the target’s carboxamide may favor alternative targets (e.g., kinases or acetylcholinesterase) .
- Solubility vs. Stability : The methoxy group in the target compound likely improves aqueous solubility relative to CITCO’s dichlorobenzyl oxime, which is bulkier and more lipophilic.
- Synthetic Accessibility : Analogs in show low yields (e.g., 10.2% for compound 3g), suggesting the target’s synthesis may require optimized protocols to achieve scalability .
Structural Activity Relationships (SAR)
- Electron-Withdrawing Groups : Fluorine (target) vs. chlorine (CITCO, D455-0639) at position 6 alters electron density, impacting π-π stacking in receptor binding.
- Methoxy vs. Trifluoromethyl : Methoxy (target) enhances solubility, while trifluoromethyl (G677-0104/0124) improves resistance to oxidative metabolism .
- Sulfone vs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
